molecular formula C7H9NO B1606860 1-Acetyl-1,4-dihydropyridine CAS No. 67402-83-9

1-Acetyl-1,4-dihydropyridine

Cat. No. B1606860
CAS RN: 67402-83-9
M. Wt: 123.15 g/mol
InChI Key: YPZBIQKYSOYOGV-UHFFFAOYSA-N
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Description

1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications. It serves as a crucial building block in medicinal chemistry due to its versatile properties and structural flexibility. Researchers have explored its various intrinsic therapeutic applications, ranging from calcium channel blockers to anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulant, anti-cholinesterase, and neuroprotective activities . Additionally, its insecticidal properties have been investigated.

Scientific Research Applications

Coronary Activity and Pharmaceutical Research

1-Acetyl-1,4-dihydropyridine (1,4-DHP) derivatives exhibit significant coronary activity. They are particularly applied as coronary dilators, antifibrillators, and anti-hypertensives, and are also used as muscular and vascular spasmolytics. This class of compounds has revolutionized pharmaceutical research due to their unprecedented biological properties, making them central in the development of several drug molecules and natural products like alkaloids (Anderson, 1998).

Optical Activity and Fluorescent Probes

The optical activity of 1,4-DHPs, especially in fluorescent probes, is noteworthy. A recent study introduced a fluorescent probe based on 1,4-DHPs for detecting CN- ions. This probe exhibited exceptional properties like 100% water solubility, near-infrared ratiometric response, fast reaction time, high selectivity, and substantial fluorescent emission peak shift, indicating potential applications in chemical sensing and diagnostics (Xue et al., 2021).

Green Chemistry and Synthesis

In green chemistry, 1,4-DHPs have been synthesized through environmentally benign methods. For instance, a one-pot synthesis of 1,4-DHPs using refluxing water and subsequent oxidation to pyridine derivatives has been demonstrated, highlighting the compound's versatility and the adoption of eco-friendly synthetic methods (Xia & Wang, 2005).

Medicinal Chemistry and Drug Development

1,4-DHPs play a crucial role in medicinal chemistry, with their structure and functional modifications leading to various intrinsic therapeutic applications. These include acting as calcium channel blockers, antioxidants, anticancer, anti-inflammatory, and antimicrobial agents. Their structure-activity relationship (SAR) investigations have contributed significantly to drug development (P. A & Makam, 2022).

Electrochemical Applications

Electrochemical studies on 1,4-DHPs have shown that they can be used as electron acceptors in various chemical reactions. For example, their oxidation in acetonitrile has been examined, and the formation of radical intermediates studied, demonstrating potential applications in electrochemistry and materials science (Turovska et al., 2004).

Antitubercular Properties

Emerging research has highlighted the antitubercular properties of 1,4-DHPs. Certain derivatives have shown excellent antitubercular activity, making them potential candidates for developing new treatments for tuberculosis (Trivedi et al., 2011).

properties

IUPAC Name

1-(4H-pyridin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-7(9)8-5-3-2-4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZBIQKYSOYOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339525
Record name 1-Acetyl-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,4-dihydropyridine

CAS RN

67402-83-9
Record name 1-Acetyl-1,4-dihydropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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